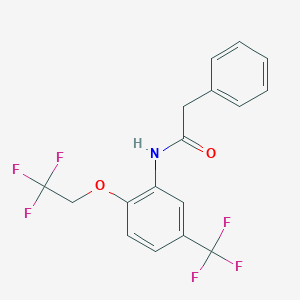
4-fluoro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide, also known as FLE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FLE is a sulfonamide derivative that belongs to the class of arylsulfonamides. This compound has been studied for its ability to inhibit the activity of carbonic anhydrase enzymes, which are involved in various physiological processes.
Wirkmechanismus
4-fluoro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide works by inhibiting the activity of carbonic anhydrase enzymes, which are involved in various physiological processes such as acid-base balance, respiration, and ion transport. Carbonic anhydrase enzymes are also overexpressed in various types of cancer cells, making them a potential target for cancer therapy.
Biochemical and Physiological Effects:
4-fluoro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects. It can inhibit the activity of carbonic anhydrase enzymes, leading to a decrease in tumor growth and metastasis. It can also reduce intraocular pressure in the eye, making it a potential treatment for glaucoma.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-fluoro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide is its ability to selectively inhibit the activity of carbonic anhydrase enzymes, making it a potential therapeutic agent for various diseases. However, 4-fluoro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide has some limitations, such as its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several potential future directions for the study of 4-fluoro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide. One direction is to develop more efficient synthesis methods for 4-fluoro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide to increase its yield and purity. Another direction is to study the potential use of 4-fluoro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide in combination with other anticancer agents to enhance its therapeutic efficacy. Additionally, further research is needed to determine the optimal dosage and administration of 4-fluoro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide for various diseases.
Synthesemethoden
4-fluoro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide can be synthesized through a multistep process that involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-methoxyethylamine and 2-methylamine. The resulting product is purified through recrystallization and characterized through various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
4-fluoro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anticancer properties by inhibiting the activity of carbonic anhydrase enzymes, which play a crucial role in tumor growth and metastasis. 4-fluoro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide has also been studied for its potential use in the treatment of glaucoma, as it can reduce intraocular pressure by inhibiting carbonic anhydrase activity in the eye.
Eigenschaften
Molekularformel |
C10H14FNO3S |
|---|---|
Molekulargewicht |
247.29 g/mol |
IUPAC-Name |
4-fluoro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C10H14FNO3S/c1-8-7-9(11)3-4-10(8)16(13,14)12-5-6-15-2/h3-4,7,12H,5-6H2,1-2H3 |
InChI-Schlüssel |
XNDXNXQZVYHZHQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCCOC |
Kanonische SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,2,2-trifluoro-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B284126.png)
![2-ethoxy-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B284127.png)
![N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B284128.png)
![3-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}propyl phenyl ether](/img/structure/B284134.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B284135.png)
![3-methoxy-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B284141.png)
![N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-(2-thienyl)acetamide](/img/structure/B284145.png)
![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2,5-dimethylbenzenesulfonamide](/img/structure/B284152.png)
![N-{4-[(isopropylamino)sulfonyl]phenyl}-2-pyridinecarboxamide](/img/structure/B284154.png)
![N-[4-(morpholin-4-ylsulfonyl)phenyl]pyridine-2-carboxamide](/img/structure/B284158.png)
![N-{4-[(propylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide](/img/structure/B284161.png)
![N-[6-(1-piperidinyl)-4-pyrimidinyl]-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284167.png)
![1-(6-Methoxypyrimidin-4-yl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284168.png)